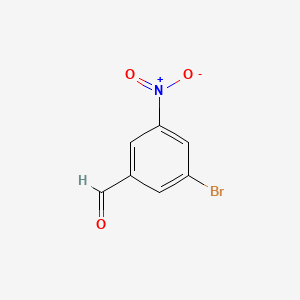

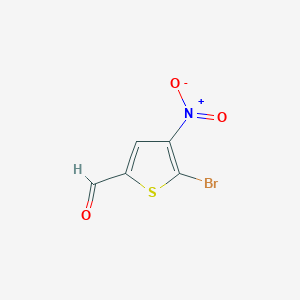

3-Bromo-5-nitrobenzaldehyde

説明

Synthesis Analysis

The synthesis of brominated benzaldehydes can be achieved through various methods. For instance, a one-pot synthesis of thiochromenes starting from o-bromobenzaldehydes is described, which demonstrates the reactivity of bromobenzaldehydes in cascade reactions . Another method involves a regioselective bromine/lithium exchange in dibromonitrobenzenes to yield bromonitrobenzaldehydes . Additionally, a palladium-catalyzed ortho-bromination of benzaldoximes is used to synthesize substituted 2-bromobenzaldehydes . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 3-Bromo-5-nitrobenzaldehyde.

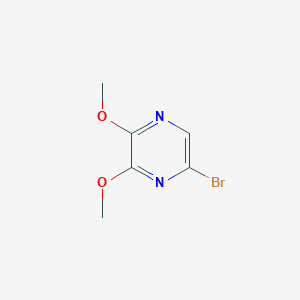

Molecular Structure Analysis

The molecular structure and electronic properties of brominated benzaldehydes have been studied using various computational methods. For example, the effect of bromine substitution on the structure and reactivity of dimethoxybenzaldehydes has been explored, indicating changes in intermolecular interactions and kinetic stability . Similarly, the most stable conformer of 5-bromo-2-methoxybenzaldehyde has been identified through computational studies, with optimized geometrical parameters showing good agreement with experimental data . These studies suggest that the molecular structure of 3-Bromo-5-nitrobenzaldehyde would also be significantly influenced by the presence of bromine and nitro groups.

Chemical Reactions Analysis

The reactivity of brominated benzaldehydes in chemical reactions is well-documented. The synthesis of hydroxybenzaldehydes from bromobenzaldehydes involves lithiation followed by reaction with nitrobenzene . This indicates that bromobenzaldehydes are versatile intermediates that can undergo further functionalization. The presence of a nitro group in 3-Bromo-5-nitrobenzaldehyde would likely influence its reactivity, potentially allowing for selective reactions at the ortho position relative to the aldehyde group.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes can be inferred from spectroscopic studies and theoretical calculations. Spectroscopic (FT-IR and FT-Raman) studies, along with NMR analyses, provide insights into the vibrational and electronic properties of these compounds . The nonlinear optical properties of brominated benzaldehydes have also been investigated, showing that bromine atoms can enhance the third-order nonlinear susceptibility . These findings suggest that 3-Bromo-5-nitrobenzaldehyde would exhibit distinct spectroscopic features and potentially useful optical properties.

科学的研究の応用

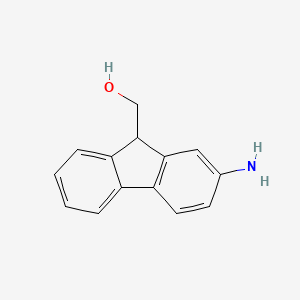

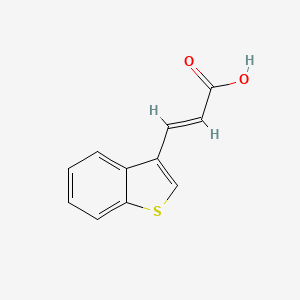

Synthesis of Novel Chelating Ligands

3-Bromo-5-nitrobenzaldehyde is utilized in the synthesis of bidentate and tridentate 6-bromoquinoline derivatives through the Friedländer condensation. These derivatives demonstrate high emission quantum yields, indicating potential applications in optical properties research (Hu, Zhang, & Thummel, 2003).

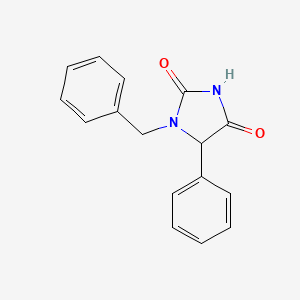

Development of Schiff Base Ionophore

A Schiff base ionophore synthesized using derivatives of 3-Bromo-5-nitrobenzaldehyde has been employed for the preconcentration of trace amounts of copper(II) ions in water samples. This method facilitates the detection of copper using flame atomic absorption spectrometry, showcasing its importance in environmental monitoring (Fathi & Yaftian, 2009).

Exploration in Organic Synthesis

3-Bromo-5-nitrobenzaldehyde plays a significant role in organic synthesis. For instance, it's used in the stereoselective synthesis of 2-aminobenzylidene derivatives, highlighting its versatility in the creation of diverse organic compounds (Xu et al., 2014).

Safety and Hazards

3-Bromo-5-nitrobenzaldehyde is classified as harmful if swallowed . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if irritation persists .

特性

IUPAC Name |

3-bromo-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDCOMBHRXKPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587759 | |

| Record name | 3-Bromo-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-nitrobenzaldehyde | |

CAS RN |

355134-13-3 | |

| Record name | 3-Bromo-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

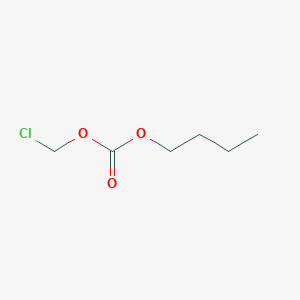

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

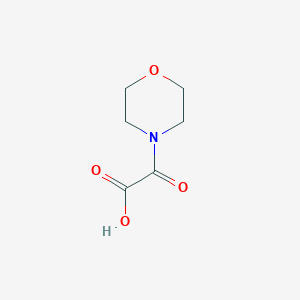

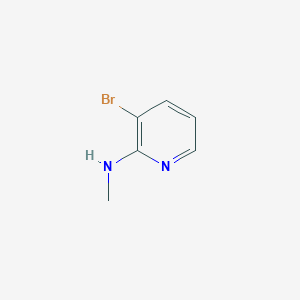

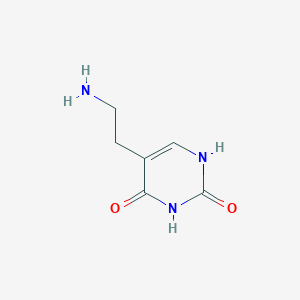

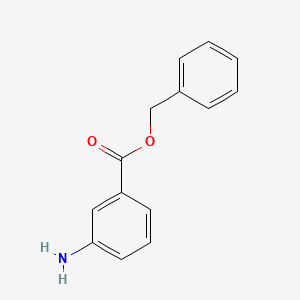

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)